molecular formula C12H15ClF3NO B1652062 4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride CAS No. 1380300-83-3

4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride

Cat. No.: B1652062
CAS No.: 1380300-83-3
M. Wt: 281.70
InChI Key: WTZHXUMBYIKEFG-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under mild conditions, with good functional group tolerance . The key intermediate in this reaction is thiocarbonyl fluoride, which facilitates the incorporation of the trifluoromethyl group into the amine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride
  • 4-[4-(Trifluoromethyl)phenyl]piperidine-4-amine hydrochloride

Uniqueness

4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride is unique due to its oxan-4-amine structure, which distinguishes it from other trifluoromethyl-substituted compounds. This unique structure can impart different chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11;/h1-4H,5-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZHXUMBYIKEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-83-3
Record name 2H-Pyran-4-amine, tetrahydro-4-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride
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